molecular formula C20H21N3O3S B2530368 1-(furan-2-carbonyl)-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine CAS No. 1172756-37-4

1-(furan-2-carbonyl)-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine

Cat. No.: B2530368
CAS No.: 1172756-37-4
M. Wt: 383.47
InChI Key: WSQUKRJWULRZKH-UHFFFAOYSA-N
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Description

The compound 1-(furan-2-carbonyl)-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a piperidine core substituted with two distinct moieties:

  • Furan-2-carbonyl group: Attached to the piperidine's nitrogen, this group introduces aromatic and electron-rich properties.

Thiadiazole derivatives are known for antimicrobial, antifungal, and antitumor activities , while piperidine scaffolds are common in CNS-targeting drugs . Compound A’s unique combination of these groups positions it as a candidate for diverse pharmacological applications, though specific biological data remain unreported.

Properties

IUPAC Name

furan-2-yl-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-16-6-4-14(5-7-16)13-18-21-22-19(27-18)15-8-10-23(11-9-15)20(24)17-3-2-12-26-17/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQUKRJWULRZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(furan-2-carbonyl)-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: Starting with furfural, the furan ring is synthesized through various organic reactions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by reacting appropriate precursors under specific conditions.

    Coupling Reactions: The furan and thiadiazole rings are then coupled with a piperidine derivative through a series of condensation and cyclization reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(furan-2-carbonyl)-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan and thiadiazole rings.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity : Compounds containing thiadiazole moieties have been reported to exhibit significant antimicrobial properties. The incorporation of the furan ring in this compound enhances its interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .

Anticancer Properties : Research indicates that 1,3,4-thiadiazoles possess anticancer activity. The compound may inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis in malignant cells . Studies have highlighted the potential of related compounds in targeting various cancer types, suggesting a similar efficacy for this derivative.

Neurological Disorders : The compound's structure suggests potential applications in treating neurological disorders such as Alzheimer's disease. Thiadiazole derivatives have shown promise in acetylcholinesterase inhibition, which is crucial for enhancing cognitive function and memory retention .

Synthetic Utility

The synthesis of 1-(furan-2-carbonyl)-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine typically involves multi-step organic reactions. These reactions can include:

  • Formation of the Thiadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Piperidine Ring Construction : The piperidine moiety can be synthesized through reductive amination or alkylation methods.
  • Furan Integration : The furan group is usually introduced via electrophilic substitution or coupling reactions.

These synthetic pathways are crucial for producing the compound in high yield and purity, facilitating further research into its applications.

Biological Activities

The biological activities associated with this compound are diverse:

  • Antioxidant Activity : Compounds with furan and thiadiazole structures often exhibit antioxidant properties, which can help mitigate oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies suggest that related compounds may reduce inflammation by modulating immune responses, making them candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Study : A study published in PMC demonstrated that thiadiazole derivatives exhibited potent antimicrobial effects against a range of pathogens, supporting the potential application of this compound in infectious disease treatment .
  • Anticancer Research : Research highlighted in PMC indicated that certain thiadiazole compounds inhibited tumor growth in vitro and in vivo models. This suggests that this compound could similarly affect cancer cells .
  • Neurological Applications : A study focused on the acetylcholinesterase inhibitory activity of thiadiazole derivatives showed promise for cognitive enhancement in Alzheimer’s models. This reinforces the potential neurological benefits of the compound under discussion .

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs of Compound A differ in substituents on the thiadiazole ring, piperidine modifications, or acyl groups. Below is a comparative analysis:

Table 1: Structural Comparison of Compound A and Analogs
Compound Name Thiadiazole Substituent Piperidine/Acyl Group Molecular Weight (g/mol) Key References
Compound A 5-(4-Methoxybenzyl) 1-(Furan-2-carbonyl)piperidine ~437.5* Synthesized analog
1-(Benzenesulfonyl)-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine 5-(4-Methoxybenzyl) 1-Benzenesulfonylpiperidine 429.56 [7]
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-(4-Chlorobenzyl) Pyrrolidine-3-carboxamide 469.0 (calc.) [16]
4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide 5-(4-Methoxybenzyl) Piperidine-1-carboxamide 438.5 [17]
2-Chloro-5-phenyl-1,3,4-thiadiazole (Intermediate) 5-Phenyl N/A (no piperidine) 196.66 [10]

Notes:

  • Substituent Position : The 4-methoxybenzyl group on the thiadiazole (common in Compounds A, [7], and [17]) enhances lipophilicity compared to halogenated (e.g., 4-chlorobenzyl in [16]) or phenyl groups .
  • Acyl/Functional Groups : The furan-2-carbonyl group in Compound A is less electron-withdrawing than benzenesulfonyl ([7]) but may improve metabolic stability compared to carboxamide derivatives ([16, 17]).

Physicochemical Properties

Predicted properties of Compound A, based on analogs:

  • Lipophilicity : The 4-methoxybenzyl group (logP ~2.5–3.0) and furan-carbonyl moiety suggest moderate lipophilicity, comparable to [7] and [17] .
  • pKa : Estimated ~8.3 (similar to [16]), indicating partial ionization at physiological pH .

Biological Activity

The compound 1-(furan-2-carbonyl)-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

This compound features a piperidine ring, a furan carbonyl group, and a thiadiazole moiety, which are significant for its biological interactions.

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of related thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole ring have demonstrated promising inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In one study, derivatives were synthesized and tested for their AChE inhibitory activity using Ellman's spectrophotometric method. The most active derivative exhibited an IC50 value of 1.82 ± 0.6 nM , suggesting that modifications in the thiadiazole structure can enhance biological potency compared to standard drugs like donepezil .

Antimicrobial Properties

The antimicrobial properties of compounds similar to this compound have been explored in various studies. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the furan and methoxyphenyl groups may contribute to enhanced interaction with microbial targets .

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound indicate potential anticancer properties. In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism often involves the modulation of cell cycle regulators and apoptotic markers .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
  • Receptor Interaction : It may interact with various receptors involved in neurotransmission or cellular signaling pathways.
  • Induction of Apoptosis : By modulating apoptotic pathways, it may promote cell death in cancerous cells.

Case Studies

StudyFindings
Mohammadi-Farani et al. (2024)Identified potent AChE inhibitors among thiadiazole derivatives with IC50 values in the nanomolar range.
Laboratory Study (2023)Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with significant inhibition zones.
Cytotoxicity Assay (2023)Showed that certain derivatives induce apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.

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